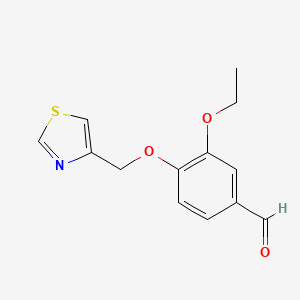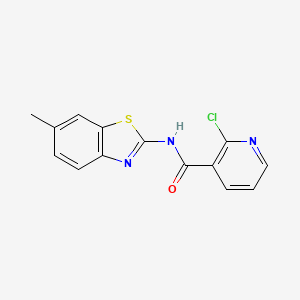![molecular formula C11H15F3N2O4S2 B14152006 N,N-Diethyl-4-[(trifluoromethanesulfonyl)amino]benzene-1-sulfonamide CAS No. 88966-56-7](/img/structure/B14152006.png)
N,N-Diethyl-4-[(trifluoromethanesulfonyl)amino]benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-4-[(trifluoromethanesulfonyl)amino]benzene-1-sulfonamide is a sulfonamide compound characterized by the presence of both sulfonyl and trifluoromethanesulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4-[(trifluoromethanesulfonyl)amino]benzene-1-sulfonamide typically involves the reaction of N,N-diethyl-4-aminobenzenesulfonamide with trifluoromethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent, such as dichloromethane, at low temperatures to control the reaction rate and improve yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-4-[(trifluoromethanesulfonyl)amino]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can lead to the formation of amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions yield sulfonic acids, while reduction reactions produce amines .
Scientific Research Applications
N,N-Diethyl-4-[(trifluoromethanesulfonyl)amino]benzene-1-sulfonamide has several scientific research applications:
Biology: Studied for its potential as an enzyme inhibitor due to its sulfonamide moiety.
Medicine: Investigated for its potential use in drug development, particularly as an antibacterial agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N,N-Diethyl-4-[(trifluoromethanesulfonyl)amino]benzene-1-sulfonamide involves its interaction with biological molecules. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA, such as dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: Another sulfonamide compound used as an antibacterial agent.
Sulfadiazine: Used in combination with other drugs to treat infections.
Sulfanilamide: A simple sulfonamide used in various antibacterial formulations.
Uniqueness
N,N-Diethyl-4-[(trifluoromethanesulfonyl)amino]benzene-1-sulfonamide is unique due to the presence of the trifluoromethanesulfonyl group, which imparts distinct chemical properties, such as increased stability and reactivity, compared to other sulfonamides .
This compound’s unique structure and properties make it a valuable tool in scientific research and industrial applications.
Properties
CAS No. |
88966-56-7 |
|---|---|
Molecular Formula |
C11H15F3N2O4S2 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N,N-diethyl-4-(trifluoromethylsulfonylamino)benzenesulfonamide |
InChI |
InChI=1S/C11H15F3N2O4S2/c1-3-16(4-2)21(17,18)10-7-5-9(6-8-10)15-22(19,20)11(12,13)14/h5-8,15H,3-4H2,1-2H3 |
InChI Key |
XWXDTBDTKTXUEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide](/img/structure/B14151933.png)
![5-[Hydroxy(diphenyl)methyl]furan-2-carbaldehyde](/img/structure/B14151934.png)
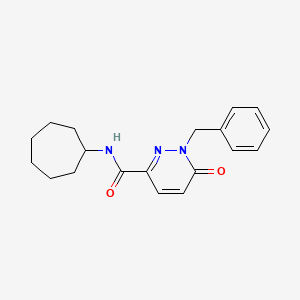
![3,3,5,5-tetramethyl-6-[(E)-2-(3-nitrophenyl)ethenyl]oxane-2,4-dione](/img/structure/B14151937.png)
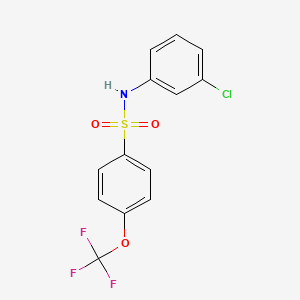
![N-[(2-prop-2-enoxyphenyl)methylideneamino]tridecanamide](/img/structure/B14151943.png)
![[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methanamine](/img/structure/B14151950.png)
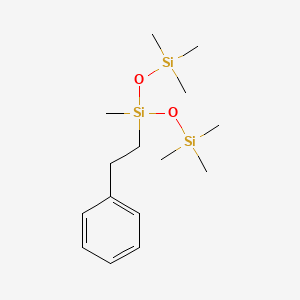
![2-(4-Methylphenyl)benzo[H]quinazoline](/img/structure/B14151980.png)
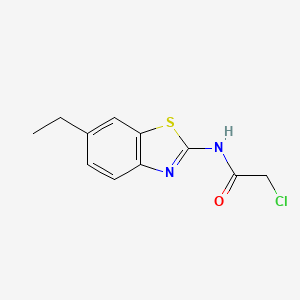
![2-keto-N-[(3-nitrobenzylidene)amino]nipecotamide](/img/structure/B14151992.png)
![1,4-Diethyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carbaldehyde](/img/structure/B14151995.png)
